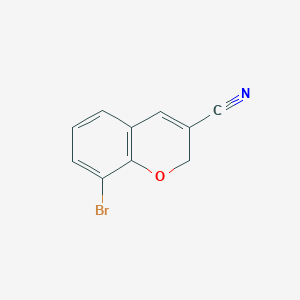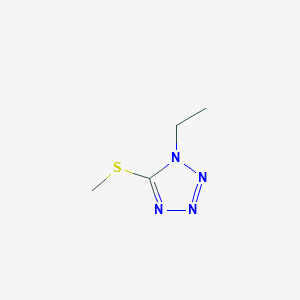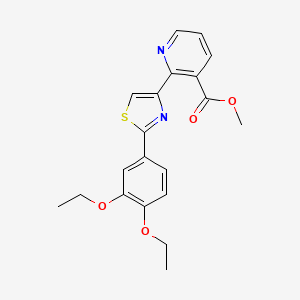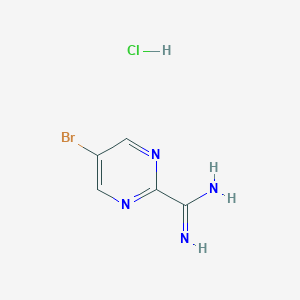![molecular formula C8H8N2O B13676630 Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
Furo[2,3-b]pyridin-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridin-4-ylmethanamine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridin-4-ylmethanamine typically involves the use of nicotinonitrile as a starting material. A common synthetic route includes Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For example, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Furo[2,3-b]pyridin-4-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which furo[2,3-b]pyridin-4-ylmethanamine exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions suggest that the compound can interfere with cell survival and proliferation pathways, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system.
Furo[3,4-b]pyridine: Differing in the position of the furan ring attachment.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring.
Uniqueness
Furo[2,3-b]pyridin-4-ylmethanamine is unique due to its specific ring fusion and the presence of an amine group at the 4-position.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2 |
InChI Key |
GFSADMJJVILNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CN)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)


![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)




![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)

![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
